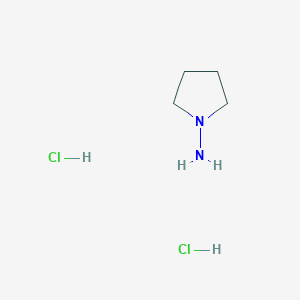![molecular formula C13H16F3N3O B2421332 1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one CAS No. 2094350-97-5](/img/structure/B2421332.png)
1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one is a synthetic organic compound Structurally, it comprises an imidazole ring substituted with a methyl and trifluoromethyl group, which is then bonded to a piperidine ring and further linked through a propenone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one typically involves several key steps:
Formation of the Imidazole Ring: Starting with a precursor like 1H-imidazole, subsequent methylation and trifluoromethylation processes introduce the necessary substituents.
Piperidine Incorporation: The modified imidazole ring is then attached to a piperidine ring via a suitable linking reaction.
Propenone Chain Formation: Finally, the compound is completed by linking the piperidine-imidazole structure to a prop-2-en-1-one moiety through a condensation reaction.
Industrial Production Methods: On an industrial scale, these reactions are optimized for yield and purity. Techniques such as automated continuous-flow synthesis can enhance efficiency and scalability. Typical reagents used include methylating and trifluoromethylating agents, while conditions are controlled for temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one undergoes various reactions such as:
Oxidation: The compound can be oxidized to introduce additional functional groups or increase complexity.
Reduction: Reduction reactions can simplify the compound structure or modify existing functional groups.
Substitution: It readily participates in nucleophilic and electrophilic substitution reactions, given the reactive sites in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and metal catalysts can facilitate substitution reactions.
Major Products: The products of these reactions vary, depending on the specific conditions and reagents, often resulting in a range of substituted derivatives or reduced forms of the compound.
Applications De Recherche Scientifique
1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one finds applications in:
Chemistry: Used as an intermediate in synthetic organic chemistry for producing more complex molecules.
Biology: Explored for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
Comparison: Compared to similar compounds like 1-{3-[1-methyl-4-(difluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one and 1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-ol, our compound stands out due to:
Structural Uniqueness: The specific combination of a trifluoromethyl group and propenone chain is less common.
Chemical Reactivity: Enhanced reactivity in certain reactions due to the electron-withdrawing trifluoromethyl group.
Comparaison Avec Des Composés Similaires
1-{3-[1-methyl-4-(difluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one
1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-ol
1-{3-[1-methyl-4-(chloromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one
Propriétés
IUPAC Name |
1-[3-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-3-11(20)19-6-4-5-9(7-19)12-17-10(8-18(12)2)13(14,15)16/h3,8-9H,1,4-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBBQOCVGHVBMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2CCCN(C2)C(=O)C=C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421250.png)
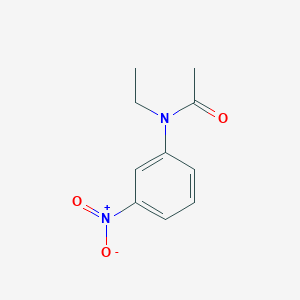

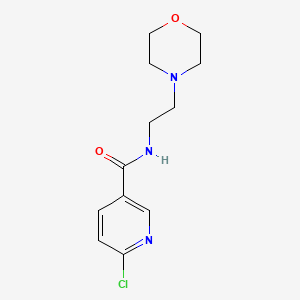
![5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421256.png)
![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2421257.png)
![[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE](/img/structure/B2421258.png)
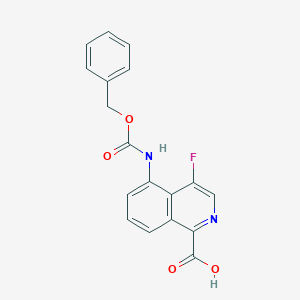
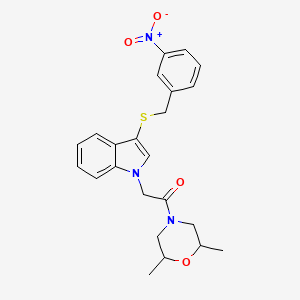
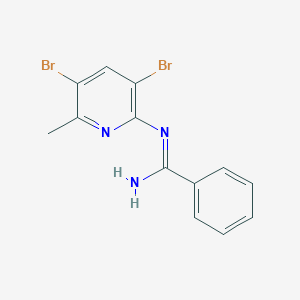
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2421269.png)
![8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421270.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2421271.png)
